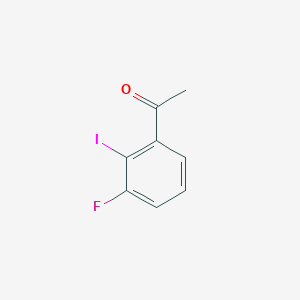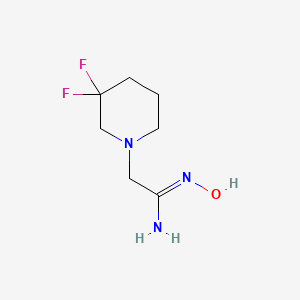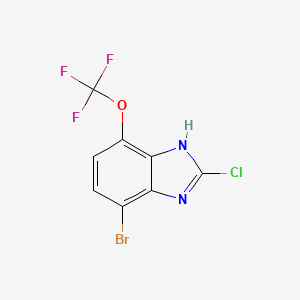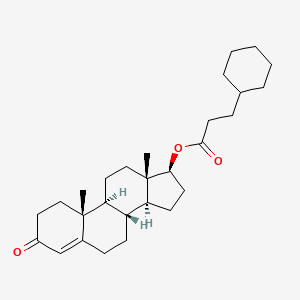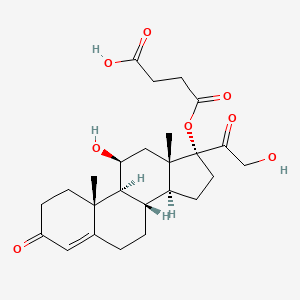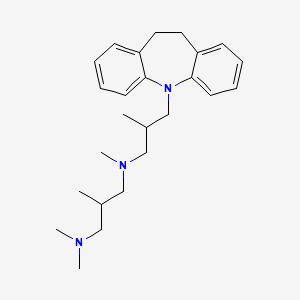
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine is a chemical compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenationThe subsequent hydrogenation step yields the desired compound .
Industrial Production Methods
Industrial production of this compound often employs homogeneous radical polymerization in hydrocarbon solvents. The copolymerization of amine-containing monomers with lower alkyl (meth)acrylates has been studied extensively, showing a marked effect of the solvent nature on the resulting copolymer composition .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as lead acetate. The reaction conditions can vary, but they often involve specific temperatures and pressures to optimize the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- N-(3-dimethylamino)propylmethacrylamide
- N-(3-dimethylamino)propylacrylamide
- Dimethylaminopropylamine
Uniqueness
N-(3-(dimethylamino)-2-methyl-propyl)-N-desmethyltrimipramine is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Propriétés
Formule moléculaire |
C25H37N3 |
|---|---|
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-methylpropyl]-N,N',N',2-tetramethylpropane-1,3-diamine |
InChI |
InChI=1S/C25H37N3/c1-20(16-26(3)4)17-27(5)18-21(2)19-28-24-12-8-6-10-22(24)14-15-23-11-7-9-13-25(23)28/h6-13,20-21H,14-19H2,1-5H3 |
Clé InChI |
GPASXETUOALABS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)CC(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)

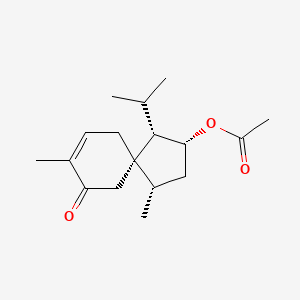
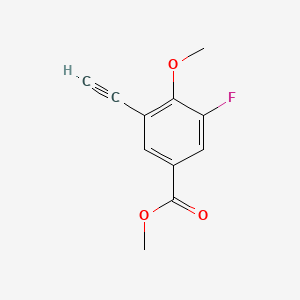
![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-ethylphenol;hydrobromide](/img/structure/B13430531.png)
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
